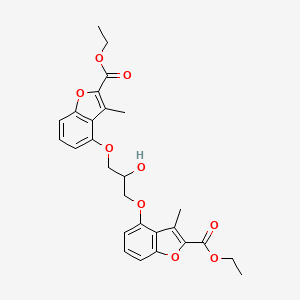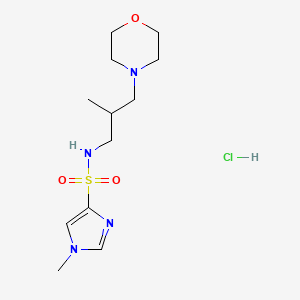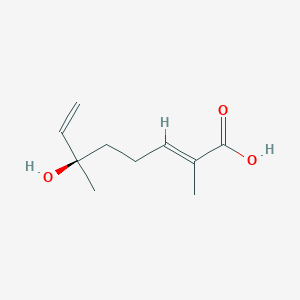
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is a monoterpenoid compound known for its unique chemical structure and biological activities. This compound is characterized by the presence of a hydroxy group at position 6 and methyl groups at positions 2 and 6, along with a double bond between positions 2 and 3. It has been isolated from various natural sources, including the Chinese herb Cistanche salsa, and has shown significant biological activities, particularly in the field of bone health .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The core structure is typically formed through a series of aldol condensation reactions, which involve the combination of smaller carbonyl compounds to form the desired carbon skeleton.
Introduction of the hydroxy group: The hydroxy group at position 6 is introduced through selective hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the double bond: The double bond between positions 2 and 3 is introduced through dehydrogenation reactions, using catalysts such as palladium on carbon or platinum oxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The double bond can be reduced to form a saturated compound, using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, platinum oxide.
Substitution: Thionyl chloride, phosphorus tribromide, amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halides, amines
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of osteoporosis and other bone-related disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of (2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid involves its interaction with specific molecular targets and pathways. In the context of bone health, it has been shown to:
Inhibit bone resorption: By targeting osteoclasts, the cells responsible for bone breakdown.
Promote bone formation: By stimulating osteoblasts, the cells responsible for bone formation.
Modulate signaling pathways: Involved in bone metabolism, such as the Wnt/β-catenin pathway
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,6R)-8-Hydroxy-2,6-dimethyl-2-octenoic acid: Another monoterpenoid with similar structural features but different biological activities.
(2E,6R)-6-Hydroxy-2,6-dimethyl-2-octenoic acid: A closely related compound with slight variations in the position of functional groups.
Uniqueness
(2E,6R)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical reactivity and biological activities. Its ability to modulate bone metabolism makes it particularly valuable in the field of bone health research .
Eigenschaften
CAS-Nummer |
83945-54-4 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(2E,6R)-6-hydroxy-2,6-dimethylocta-2,7-dienoic acid |
InChI |
InChI=1S/C10H16O3/c1-4-10(3,13)7-5-6-8(2)9(11)12/h4,6,13H,1,5,7H2,2-3H3,(H,11,12)/b8-6+/t10-/m0/s1 |
InChI-Schlüssel |
SSKWMOQUUQAJGV-PCGIRMHASA-N |
Isomerische SMILES |
C/C(=C\CC[C@](C)(C=C)O)/C(=O)O |
Kanonische SMILES |
CC(=CCCC(C)(C=C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


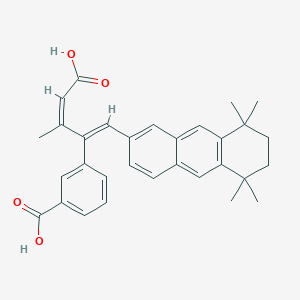
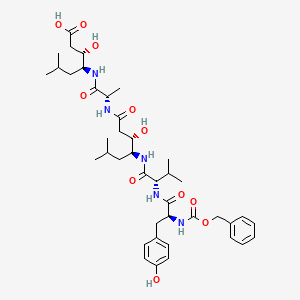
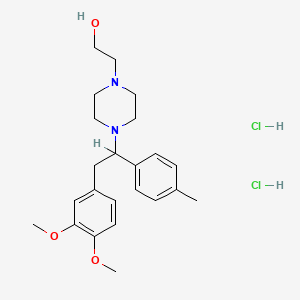
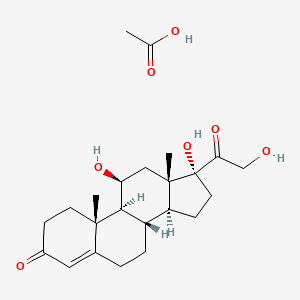
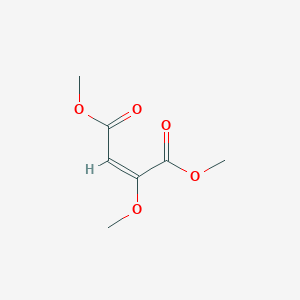
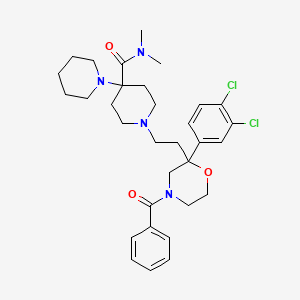
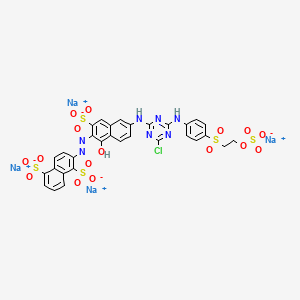

![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)



